Peachflure

Description

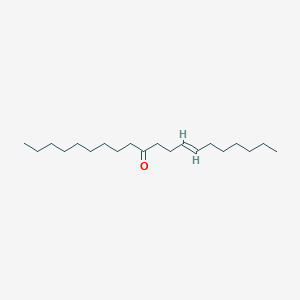

Peachflure (cis-7-eicosen-11-one; CAS 63408-44-6) is a 20-carbon ketone with the molecular formula C₂₀H₃₈O and a molecular weight of 294.52 g/mol. Its physicochemical properties include a density of 0.842 g/cm³ and a boiling point of 172°C . Structurally, it features a ketone group at position 11 and a cis-configured double bond at position 7, contributing to its role as a pheromone in biochemical pest control systems .

Synthetically, this compound is derived from upstream precursors such as 3-decyn-1-ol, methyl 3-oxododecanoate, and triphenylphosphine oxide via well-documented catalytic hydrogenation and oxidation steps . Its primary application lies in Japan’s agricultural sector, where it is registered as a pheromone for disrupting pest mating behaviors, particularly in lepidopteran species .

Properties

Molecular Formula |

C20H38O |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(E)-icos-13-en-10-one |

InChI |

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13+ |

InChI Key |

HVUBXNQWXJBVHB-FYWRMAATSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)CC/C=C/CCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)CCC=CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Sulfone-Based Synthesis via Tosylate Intermediates

Reaction Overview

A prominent method for synthesizing Peachflure involves sulfone intermediates derived from α,ω-ditosylalkanes. The process begins with 1-(p-tolylsulfonyl)nonane or 1-(p-tolylsulfonyl)octane , which undergo condensation with methyl 4,4-dimethoxybutanoate in the presence of lithium diisopropylamide (LDA) . This step forms sulfones via nucleophilic substitution, leveraging the strong base to deprotonate the ester and facilitate alkylation.

Key Steps and Conditions

Sulfone Formation :

Reductive Cleavage with Aluminum Amalgam :

Acid Hydrolysis :

Wittig Olefination :

Advantages of This Method

Grignard Reagent-Mediated Alkylation

Decanoyl Chloride as a Starting Material

An alternative route employs decanoyl chloride (CAS 112-13-0) as the acylating agent. While detailed protocols are sparse in public literature, the inferred pathway involves:

Formation of a Ketone Intermediate :

- Decanoyl chloride reacts with nonylmagnesium bromide (1.0M in THF) to form a C20 ketone.

- Conditions: Slow addition at −20°C, followed by warming to room temperature.

Isomerization to (Z)-Configuration :

Alkyne Hydroacylation Strategy

Comparative Analysis of Synthetic Methods

Optimization Strategies and Scalability

Solvent and Temperature Effects

Industrial-Scale Production Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

Peachflure undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are used under specific conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Peachflure has a wide range of applications in scientific research, including:

Chemistry: Used as a raw material for organic synthesis to prepare other compounds.

Biology: Employed in the study of biochemical pathways and interactions.

Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of Peachflure involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Class | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Aliphatic ketone | C₂₀H₃₈O | 294.52 | 172 | Ketone, cis-alkene |

| Methyl eugenol | Phenylpropanoid | C₁₁H₁₄O₂ | 178.23 | 254 | Methoxy, allylbenzene |

| Cuelure | Cyclohexene ester | C₁₂H₁₈O₃ | 210.27 | 285 | Ester, conjugated diene |

Key Observations :

- This compound’s lower boiling point (172°C vs. 254–285°C for others) suggests higher volatility, enabling rapid dispersion in field applications .

- Its larger molecular weight (294.52 g/mol) may reduce environmental mobility compared to smaller pheromones like methyl eugenol .

Efficacy in Pest Control

Table 2: Field Efficacy Comparison (Hypothetical Data)

| Compound | Target Pest | Effective Concentration (μg/mL) | Field Longevity (Days) |

|---|---|---|---|

| This compound | Grapholita molesta | 5.2 | 14–21 |

| Methyl eugenol | Bactrocera dorsalis | 1.8 | 7–14 |

| Cuelure | Zeugodacus cucurbitae | 3.4 | 10–17 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.